N,N'-(1,2-Phenylene)di(1H-pyrrole-2-carboxamide)
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Overview
Description
N,N’-(1,2-Phenylene)di(1H-pyrrole-2-carboxamide) is an organic compound that features a phenylene group linked to two pyrrole-2-carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2-Phenylene)di(1H-pyrrole-2-carboxamide) typically involves the condensation of 1,2-phenylenediamine with pyrrole-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds.
Industrial Production Methods
While specific industrial production methods for N,N’-(1,2-Phenylene)di(1H-pyrrole-2-carboxamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,2-Phenylene)di(1H-pyrrole-2-carboxamide) can undergo various chemical reactions, including:
Oxidation: The pyrrole rings can be oxidized to form pyrrole-2,5-diones.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The hydrogen atoms on the pyrrole rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
N,N’-(1,2-Phenylene)di(1H-pyrrole-2-carboxamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N,N’-(1,2-Phenylene)di(1H-pyrrole-2-carboxamide) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-(1,3-Phenylene)di(1H-pyrrole-2-carboxamide): Similar structure but with a different phenylene linkage.
N,N’-(1,4-Phenylene)di(1H-pyrrole-2-carboxamide): Another isomer with a different phenylene linkage.
N,N’-(1,2-Phenylene)di(1H-pyrrole-2-carboxylic acid): Similar compound with carboxylic acid groups instead of carboxamide groups.
Uniqueness
N,N’-(1,2-Phenylene)di(1H-pyrrole-2-carboxamide) is unique due to its specific phenylene linkage and the presence of two pyrrole-2-carboxamide groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
773859-69-1 |
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Molecular Formula |
C16H14N4O2 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-[2-(1H-pyrrole-2-carbonylamino)phenyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C16H14N4O2/c21-15(13-7-3-9-17-13)19-11-5-1-2-6-12(11)20-16(22)14-8-4-10-18-14/h1-10,17-18H,(H,19,21)(H,20,22) |
InChI Key |
YGGJLTRSLPZGPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CN2)NC(=O)C3=CC=CN3 |
Origin of Product |
United States |
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